![molecular formula C10H14ClNO B7824592 2-Propanol,1-chloro-3-[(phenylmethyl)amino]-](/img/structure/B7824592.png)
2-Propanol,1-chloro-3-[(phenylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- can be synthesized by reacting benzylamine with 3-chloro-2-propanol . The specific preparation method can be optimized using various chemical reaction conditions to achieve the desired yield and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The hydroxyl group in the propanol moiety can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions can convert it to alkanes.
Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- involves its interaction with molecular targets through its functional groups. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- include:
1-(Benzylamino)-2-propanol: Lacks the chloro group, which affects its reactivity and applications.
3-Chloro-2-propanol: Lacks the benzylamino group, making it less versatile in certain chemical reactions.
Benzylamine: Lacks both the chloro and hydroxyl groups, limiting its use in specific synthetic pathways.
The uniqueness of 2-Propanol, 1-chloro-3-[(phenylmethyl)amino]- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propiedades
IUPAC Name |
3-amino-1-chloro-4-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWOYBQZWSLSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824512.png)
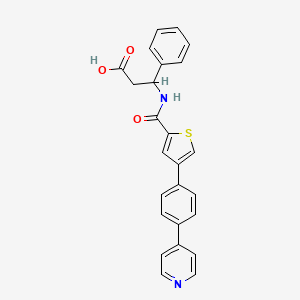
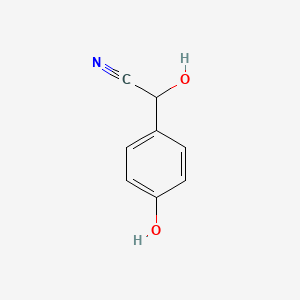

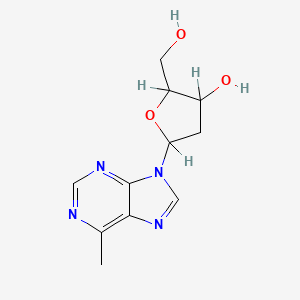
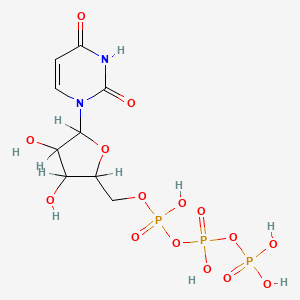
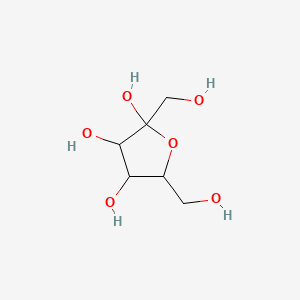
![4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B7824579.png)
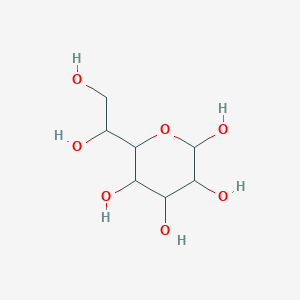
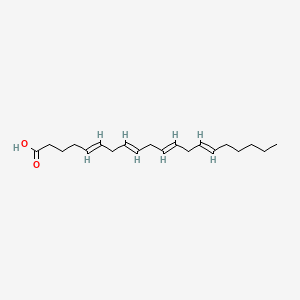
![[methoxy(sulfanyl)phosphoryl]oxymethane](/img/structure/B7824604.png)
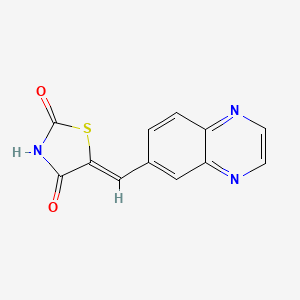
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7824607.png)
![3-Aza-tricyclo[4.2.1.0*2,5*]non-7-en-4-one](/img/structure/B7824620.png)
